

An In-depth Technical Guide to DL-Methionine-13C: Structure, Enrichment, and Applications

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Compound of Interest

Compound Name: **DL-Methionine-13C**

Cat. No.: **B3328617**

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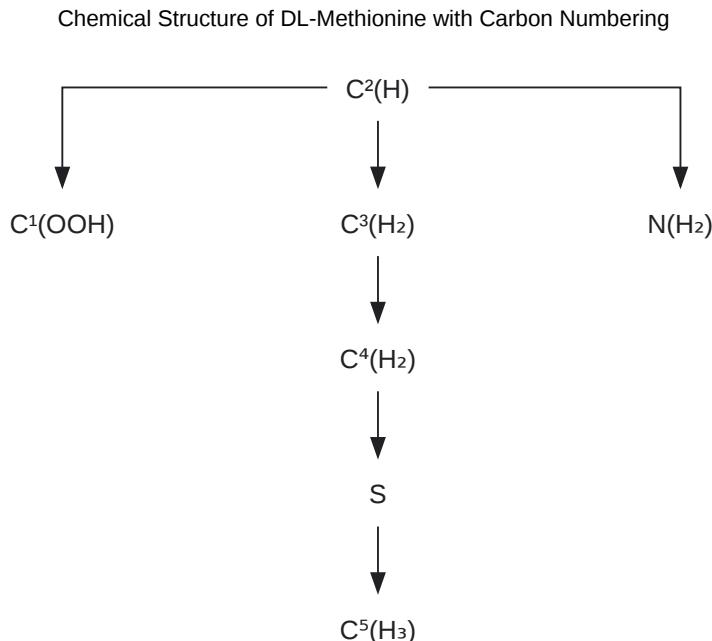
This technical guide provides a comprehensive overview of **DL-Methionine-13C**, a stable isotope-labeled amino acid crucial for a range of applications in scientific research and drug development. This document details its chemical structure, commercially available isotopic enrichment levels, and in-depth experimental protocols for its use in metabolic studies and protein analysis.

Chemical Structure and Properties of DL-Methionine-13C

DL-Methionine is an essential, sulfur-containing amino acid. Its 13C-labeled form, **DL-Methionine-13C**, is a powerful tool for tracing metabolic pathways and elucidating molecular structures and dynamics. The 13C isotope can be incorporated at various positions within the methionine molecule, or uniformly, to suit different experimental needs.

The general structure of DL-Methionine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a thioether. The carbon atoms are numbered starting from the carboxyl carbon.

Chemical Structure of DL-Methionine with Carbon Numbering

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Caption: Chemical structure of DL-Methionine with numbered carbon atoms indicating potential sites for ¹³C isotopic labeling.

Key Properties:

- Molecular Formula: C₅H₁₁NO₂S[1][2][3]
- Molecular Weight: Approximately 149.21 g/mol (unlabeled)[1][4]
- CAS Number: 59-51-8 (for unlabeled DL-Methionine)[1][2][3][5]

Isotopic Enrichment Levels

DL-Methionine-¹³C is commercially available in various forms, with the ¹³C label at specific carbon positions or uniformly distributed throughout the molecule. The isotopic enrichment

level, typically expressed as atom percent ¹³C, is a critical parameter for experimental design. High enrichment levels are essential for achieving a strong signal in sensitive analytical techniques.

Labeled Position	Isotopic Enrichment (Atom % ¹³ C)
DL-Methionine (1- ¹³ C)	99% [6] [7]
L-Methionine (1- ¹³ C)	99% [8]
DL-Methionine (methyl- ¹³ C)	99% [6]
L-Methionine (methyl- ¹³ C)	99% [9]
DL-Methionine (1,2,3,4- ¹³ C4)	99% [6]
DL-Methionine (UL- ¹³ C5)	99% [6]
DL-Methionine (UL- ¹³ C5, 97-99%; D8, 97-99%; 15N, 97-99%)	97-99% [7]

Experimental Protocols

DL-Methionine-¹³C is extensively used in metabolic research, particularly in metabolic flux analysis (MFA) and for studying protein structure and dynamics using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protein Labeling for NMR Spectroscopy

Selective labeling of methionine residues with ¹³C provides a sensitive probe for studying protein structure, dynamics, and interactions.[\[10\]](#)[\[11\]](#)

Objective: To incorporate ¹³C-labeled methionine into a target protein for NMR analysis.

Methodology:

- Expression System: Utilize an *E. coli* expression system that is auxotrophic for methionine or a system where protein expression can be tightly controlled.

- Culture Medium: Grow the bacterial culture in a minimal medium containing all necessary nutrients except for methionine. For perdeuterated samples, which reduce NMR signal overlap and relaxation rates, use a D₂O-based medium.
- Induction and Labeling: Induce protein expression and supplement the culture with the desired ¹³C-labeled methionine. For specific labeling of the methyl group, [methyl-¹³C]methionine is used.[12]
- Cell Harvest and Protein Purification: After a suitable incubation period to allow for protein expression and incorporation of the labeled amino acid, harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
- NMR Data Acquisition: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. Acquire ¹H-¹³C correlation spectra, such as the HSQC (Heteronuclear Single Quantum Coherence) experiment, to observe the signals from the labeled methionine residues.[10][12]

Metabolic Flux Analysis (MFA) using ¹³C-Labeling

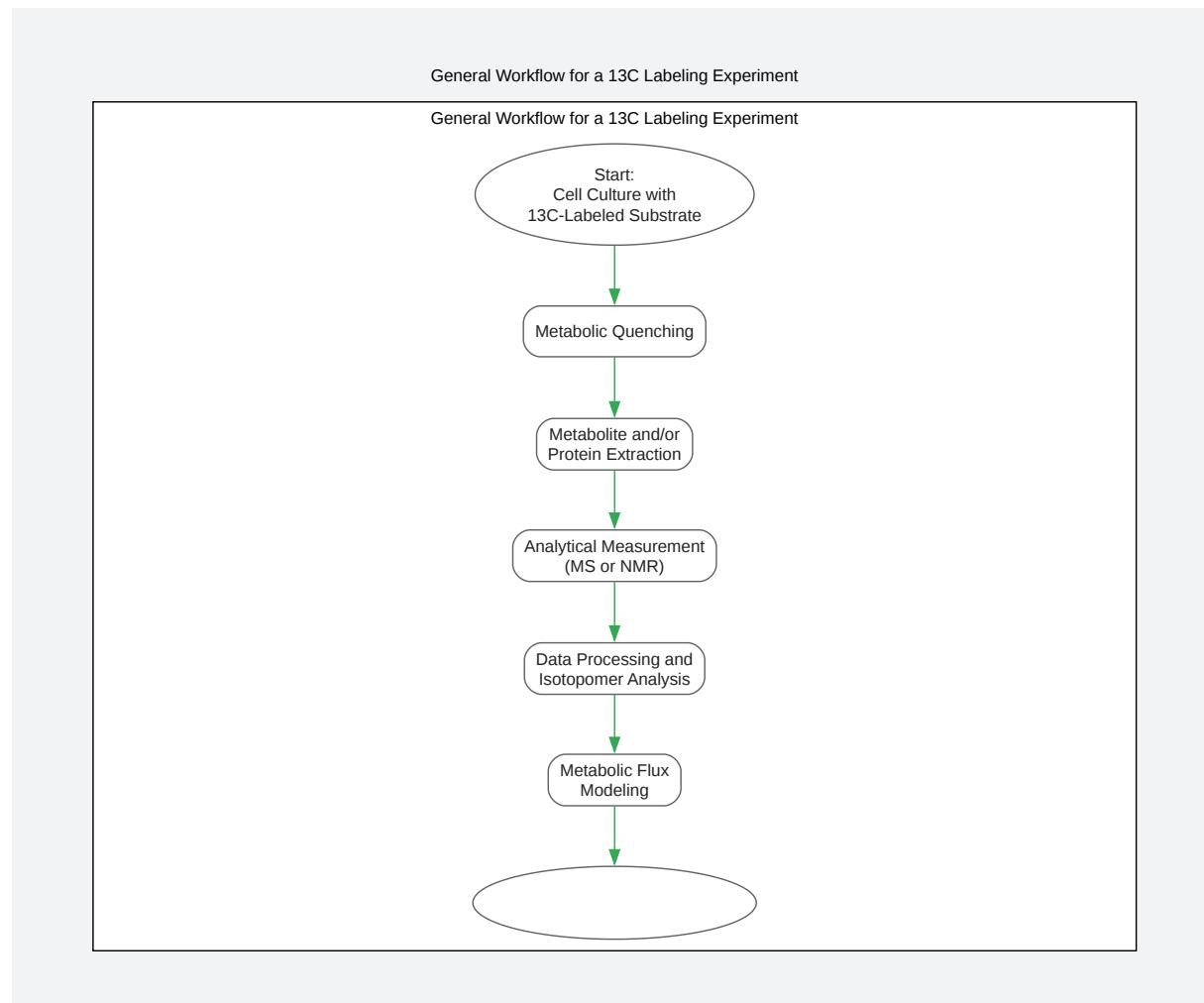
¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[13][14]

Objective: To determine intracellular metabolic fluxes by tracing the incorporation of ¹³C from a labeled substrate, such as **DL-Methionine-13C**, into various metabolites.

Methodology:

- Tracer Experiment: Culture cells in a defined medium containing a known concentration of a ¹³C-labeled substrate (e.g., uniformly ¹³C-labeled glucose or a specific ¹³C-labeled amino acid like methionine). The cells are grown until they reach a metabolic and isotopic steady state.[13][15]
- Metabolite Extraction: Rapidly quench the cellular metabolism and extract the intracellular metabolites.

- Measurement of Isotopic Labeling: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distribution for each metabolite.[16][17] This provides information on how the ¹³C label has been incorporated into the metabolic network.
- Flux Estimation: Utilize a computational model of the cell's metabolic network. The measured mass isotopomer distributions and other physiological data (e.g., substrate uptake and product secretion rates) are used to mathematically estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[18]
- Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[13]



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Caption: A generalized workflow for conducting a ¹³C stable isotope labeling experiment for metabolic analysis.

Applications in Drug Development and Research

- Target Identification and Validation: By tracing the metabolic pathways affected by a drug candidate, researchers can identify its mechanism of action and potential off-target effects.
- Biomarker Discovery: Metabolic profiling using ¹³C-labeled compounds can help in the discovery of novel biomarkers for disease diagnosis and for monitoring therapeutic responses.
- Understanding Disease Metabolism: **DL-Methionine-¹³C** can be used to study alterations in metabolic pathways associated with various diseases, such as cancer and metabolic disorders.
- Protein Dynamics and Function: NMR studies with ¹³C-labeled methionine provide insights into protein conformational changes, enzyme kinetics, and protein-ligand interactions, which are critical for structure-based drug design.[10][11]

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